molecular formula C10H18O B049630 (+)-Menthone CAS No. 3391-87-5

(+)-Menthone

Cat. No. B049630
CAS RN: 3391-87-5
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of (+)-Menthone has been explored through various methods, predominantly starting from natural or synthetic precursors like citral, citronellal, and pulegone. A comprehensive review by Tomar et al. (2023) summarized these approaches, highlighting the use of heterogeneous catalysts under different conditions to optimize the synthesis process. This research is pivotal for meeting the global demand for menthone in various industries, including food preservatives and scents, by providing economical and time-saving strategies for its production (Tomar et al., 2023).

Scientific Research Applications

  • Toxicological Research : Menthone, a component of peppermint oil, can cause changes in plasma creatinine content, alkaline phosphatase activity, bilirubin, liver and spleen weights, and cyst-like spaces in the cerebellum in rats, indicating its potential toxicological effects (Madsen, Würtzen, & Carstensen, 1986).

  • Pharmaceutical Applications : It is a key component of Mentha longifolia's essential oil, suggesting potential applications in pharmaceuticals (Ali et al., 2002).

  • Antimicrobial Properties : Menthone is responsible for the antimicrobial activity of peppermint essential oils, strongly inhibiting plant pathogenic microorganisms and moderately inhibiting human pathogens (İşcan et al., 2002).

  • Transdermal Absorption Enhancement : It enhances the transdermal absorption of ligustrazine hydrochloride by disturbing and extracting stratum corneum lipids and the hydrogen bond connection (Wang et al., 2016).

  • Anti-Inflammatory Effects : Menthone suppresses LPS-induced proinflammatory cytokines and NF-kappaB activity in HaCat cells, which is significant for inflammatory conditions (Cheng et al., 2008).

  • Antidepressant-like Effects : L-Menthone treatments alleviated depression symptoms in mice exposed to unpredictable chronic mild stress by regulating the NLRP3 inflammasome and mediating inflammatory cytokines and central neurotransmitters (Xue et al., 2015).

  • Gastroprotective Effects : Menthol or menthone has shown gastroprotective effects against ethanol-induced gastric ulcers in rats, with anti-apoptotic, antioxidant, and anti-inflammatory mechanisms (Rozza et al., 2014).

  • Synthesis of Biological Compounds : Menthone has been synthesized into various heterocyclic compounds with various biological activities (Ansari, Oubair, & Znini, 2018).

  • Antibacterial Activity : It has potent antibacterial effects on MRSA, altering membrane structural components and corresponding properties (Zhao et al., 2023).

  • Alleviation of Allergic Inflammation : Menthone inhalation alleviates local and systemic allergic inflammation in asthmatic mice (Su & Lin, 2022).

Safety And Hazards

Look for safety data sheets (SDS) for (+)-Menthone, which should provide information on its hazards, handling precautions, and first aid measures.


Future Directions

This would involve a review of the current state of research on (+)-Menthone and where it might be headed. This could include potential new uses, areas of interest for future study, and so on.


Remember to critically evaluate all sources and ensure they are reliable and reputable. Good luck with your research!


properties

IUPAC Name

(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801341700
Record name (+)-Menthone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Menthone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5944
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg
Record name MENTHONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol)
Record name MENTHONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.895
Record name Menthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.27 [mmHg]
Record name Menthone
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URL https://haz-map.com/Agents/5944
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(+)-Menthone

Color/Form

Colorless, oily, mobile liq

CAS RN

3391-87-5, 89-80-5
Record name D-Menthone
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URL https://commonchemistry.cas.org/detail?cas_rn=3391-87-5
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Record name (+)-Menthone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Menthone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-menthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-menthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHONE, (+)-
Source FDA Global Substance Registration System (GSRS)
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Record name MENTHONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Menthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,400
Citations
EM Davis, KL Ringer, ME McConkey… - Plant physiology, 2005 - academic.oup.com
… (−)-Menthone is the predominant monoterpene produced in … ) in which the C3-carbonyl of menthone is reduced to yield (−)-… used to isolate a cDNA encoding the latter menthone:(+)-(3S)-…
Number of citations: 143 academic.oup.com
HW Choi, BG Lee, NH Kim, Y Park, CW Lim… - Plant …, 2008 - academic.oup.com
Plants elaborate a vast array of enzymes that synthesize defensive secondary metabolites in response to pathogen attack. Here, we isolated the pathogen-responsive CaMNR1 […
Number of citations: 101 academic.oup.com
MG Zaia, TO Cagnazzo, KA Feitosa… - Frontiers in …, 2016 - frontiersin.org
Schistosomiasis is a parasitic disease caused by several species of trematode worms and it is believed that more than 261 million people are affected worldwide. New drug …
Number of citations: 64 www.frontiersin.org
X Chen, Q Wu, Z Gong, T Ren, Q Du… - Journal of Natural …, 2022 - ACS Publications
… menthone alleviates collagen II-induced arthritis (CIA) in mice. Furthermore, we found that menthone … Thus, we speculated that menthone may be involved in regulating T cell subsets. …
Number of citations: 4 pubs.acs.org
R Kjonaas, C Martinkus-Taylor, R Croteau - Plant physiology, 1982 - academic.oup.com
… for I-menthone of about 2.2 x 10' M, and also reduced d-… ing the metabolic fate of menthone in peppermint, and they are … reduction products of 1-menthone is highly specific in that only 1…
Number of citations: 72 academic.oup.com
MB Hassanpouraghdam, AB Akhgari… - Czech Journal of Food …, 2011 - old-aj.cz
… this chemotype as a menthone type with appreciable amounts … of menthone and was introduced as menthone chemotype. Ulti… a hopeful source of menthone and menthol for substituting …
Number of citations: 34 www.old-aj.cz
R Croteau, C Martinkus - Plant Physiology, 1979 - academic.oup.com
… then lost much of the menthone. Previous evidence has indicated that (-)-menthone can be … and,during the period of menthone catabolism, a portion of the menthone appeared to be …
Number of citations: 108 academic.oup.com
C Martinkus, R Croteau - Plant Physiology, 1981 - academic.oup.com
… [G-3H]menthone in peppermint leaf discs confirmed earlier observations that menthone was … revealed that a significant proportion of the 1-menthone was transformed to dneomenthyl-,8-…
Number of citations: 46 academic.oup.com
D Schmitz, VA Shubert, T Betz, M Schnell - Frontiers in Chemistry, 2015 - frontiersin.org
… The conformational space of menthol is more complex than that of menthone due to the … energy surface of menthone and its diastereomer isomenthone. Menthone and menthol share …
Number of citations: 43 www.frontiersin.org
M Ligor, B Buszewski - Journal of chromatography A, 1999 - Elsevier
In the current contribution the optimization of menthol and menthone isolated from food and pharmaceutical samples by solid-phase microextraction (SPME) will be presented. …
Number of citations: 81 www.sciencedirect.com

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